3-Methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine
CAS No.:
Cat. No.: VC15794857
Molecular Formula: C6H7N5S
Molecular Weight: 181.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H7N5S |
|---|---|
| Molecular Weight | 181.22 g/mol |
| IUPAC Name | 3-methyl-5-methylsulfanyl-1H-pyrazolo[4,3-e][1,2,4]triazine |
| Standard InChI | InChI=1S/C6H7N5S/c1-3-4-5(9-8-3)10-11-6(7-4)12-2/h1-2H3,(H,8,9,10) |
| Standard InChI Key | YYHYJRPYVRQKHO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NNC2=C1N=C(N=N2)SC |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
3-Methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1, triazine (IUPAC name: 3-methyl-5-methylsulfanyl-1H-pyrazolo[4,3-e] triazine) features a bicyclic framework comprising a pyrazole ring fused to a 1,2,4-triazine moiety. The methyl group at position 3 and methylthio (-SMe) group at position 5 introduce steric and electronic modifications that influence reactivity and intermolecular interactions.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₇N₅S | |
| Molecular Weight | 181.22 g/mol | |
| Canonical SMILES | CC1=NNC2=C1N=C(N=N2)SC | |
| Lipophilicity (LogP) | 1.10 (predicted) |
The compound’s planar structure facilitates π-π stacking interactions, a feature common to DNA-intercalating agents, though direct evidence of this mechanism remains unexplored for this specific derivative .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for closely related compounds, such as 1,3-dimethyl-5-methoxy analogs, reveal distinct proton environments. For example, methyl groups in similar structures exhibit singlet resonances near δ 2.59 ppm (CH₃) and δ 4.20–4.24 ppm (OCH₃), while aromatic protons appear upfield due to electron-withdrawing effects . Although explicit NMR data for 3-Methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1, triazine is unavailable, its spectral profile is expected to align with these trends.
Synthetic Methodologies
Primary Synthesis Route
The compound is synthesized via cyclocondensation reactions starting from precursor pyrazolo-triazine intermediates. A representative protocol involves:
-
Intermediate Preparation: Reacting 5-(methylsulfonyl)-3-methyl-1H-pyrazolo[4,3-e] triazine with sodium azide in anhydrous ethanol under reflux conditions .
-
Purification: Column chromatography using methylene chloride:ethanol (100:1) to isolate the target compound .
Reaction Scheme:
Yields for analogous reactions exceed 90%, though optimization may be required for scale-up .
Alternative Approaches
Modification of substituents on the triazine ring can be achieved through nucleophilic displacement. For instance, replacing methoxy groups with methylthio moieties involves treatment with methanethiol in the presence of a base, as demonstrated in structurally related compounds .
Physicochemical Properties
Thermodynamic Parameters
Predicted properties include a density of 1.4±0.1 g/cm³ and a boiling point of 386.0±34.0°C at 760 mmHg. The methylthio group enhances hydrophobicity compared to oxygenated analogs, as evidenced by a LogP of 1.10.
Table 2: Comparative Physicochemical Data
| Compound | Density (g/cm³) | Boiling Point (°C) | LogP |
|---|---|---|---|
| 3-Methyl-5-(methylthio)-derivative | 1.4±0.1 | 386.0±34.0 | 1.10 |
| 1-Ethyl-3-methyl-5-(methylthio)-analog | 1.4±0.1 | 386.0±34.0 | 1.10 |
| 5-Methoxy-1,3-dimethyl-analog | 1.53 | 347.3 | 0.85 |
Solubility and Stability
The compound exhibits limited aqueous solubility due to its hydrophobic methylthio group, necessitating dimethyl sulfoxide (DMSO) or ethanol for in vitro studies. Stability under physiological conditions remains uncharacterized but is critical for pharmacokinetic profiling.
Biological Activity and Mechanisms
Antimicrobial and Antiviral Activity
Although untested for this specific derivative, pyrazolo-triazine acyclonucleosides exhibit antiviral activity against HSV-1 by mimicking purine nucleosides and disrupting viral replication . The methylthio group may enhance membrane permeability, potentially improving efficacy against intracellular pathogens.
Comparative Analysis with Related Compounds
Substituent Effects on Bioactivity
-
Methyl vs. Ethyl Groups: 1-Ethyl-3-methyl-5-(methylthio)-analogs show comparable LogP values but altered steric profiles, potentially affecting target binding .
-
Methylthio vs. Methoxy: Sulfur-containing derivatives exhibit higher lipophilicity than oxygenated counterparts, influencing bioavailability and tissue distribution .
Structural Analogues in Drug Discovery
Table 3: Bioactivity of Selected Pyrazolo-Triazine Derivatives
| Compound | Target | IC₅₀ (μM) | Source |
|---|---|---|---|
| 5-Methoxy-1,3-dimethyl | CDK2/E | 12.4 | |
| Acyclonucleoside derivative | Abl kinase | 8.7 | |
| 3-Methyl-5-(methylthio) | Not reported | N/A |
Applications and Future Directions
Therapeutic Prospects
The compound’s kinase inhibitory activity positions it as a candidate for oncology drug development, particularly in tyrosine kinase-driven cancers. Further studies should prioritize:
-
In Vivo Efficacy: Testing in xenograft models to assess tumor growth inhibition.
-
Toxicity Profiling: Evaluating hepatotoxicity and hematological effects.
Material Science Applications
Pyrazolo-triazines’ conjugated π-systems suggest utility in organic electronics, though this remains unexplored. Functionalization with electron-withdrawing groups could modulate bandgap properties for optoelectronic uses .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume